4-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine
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Overview
Description
- SB-736290 is a chemical compound with potential applications in various fields. It has drawn interest due to its effects on specific cellular processes.
- The compound’s systematic name is 3-(2,4-dichlorophenyl)-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-propenamide.
- Initially, it was identified in a whole organism screen for modulators of pdx1 expression, which plays a crucial role in pancreas development .
Preparation Methods
- Synthetic routes for SB-736290 are well-documented, involving chemical transformations from commercially available starting materials.
- One common synthetic route involves coupling the tetrahydro-1-naphthalenyl moiety with the 2,4-dichlorophenylpropenamide fragment.
- Reaction conditions typically include suitable solvents, reagents, and catalysts to achieve the desired product.
- Industrial production methods may involve large-scale synthesis, purification, and formulation.
Chemical Reactions Analysis
- SB-736290 can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines).
- Major products depend on reaction conditions and regioselectivity.
Scientific Research Applications
- SB-736290 has been explored in chemistry, biology, and medicine:
Chemistry: Used as a tool compound to study specific pathways.
Biology: Investigated for its effects on cellular processes, gene expression, and signaling pathways.
Medicine: Potential applications in disease models, drug discovery, and therapeutic interventions.
Mechanism of Action
- SB-736290’s mechanism involves interactions with specific molecular targets.
- It may modulate signaling pathways, gene expression, or protein function.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- SB-736290’s uniqueness lies in its specific chemical structure and biological effects.
- Similar compounds include other small molecules targeting related pathways, but SB-736290’s distinct features set it apart.
Properties
Molecular Formula |
C9H8N6O |
---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
4-(1-methylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C9H8N6O/c1-15-6-2-3-11-4-5(6)12-9(15)7-8(10)14-16-13-7/h2-4H,1H3,(H2,10,14) |
InChI Key |
OHBDLKLACOYJNL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=NC=C2)N=C1C3=NON=C3N |
Origin of Product |
United States |
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